molecular formula C12H15NO2 B2401828 methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate CAS No. 64124-13-6

methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate

Cat. No.: B2401828
CAS No.: 64124-13-6
M. Wt: 205.257
InChI Key: UTMZHSWEBBBOKY-LUAWRHEFSA-N
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Description

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted acyl chloride or ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(dimethylamino)-2-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-(dimethylamino)-2-phenylprop-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.

    Dimethylaminoazobenzene: A compound with a similar dimethylamino group but different overall structure and properties.

    Phenylacetic acid derivatives: Compounds with a phenyl group and carboxylic acid functionality, which may have similar reactivity in certain chemical reactions.

Uniqueness

Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate is unique due to its specific structural arrangement, which influences its reactivity and interaction with biological targets. The Z-configuration provides distinct steric and electronic properties compared to its E-isomer, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZHSWEBBBOKY-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=CC=CC=C1)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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